9-tetradecyl-3H-purine-6-thione
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Overview
Description
9-tetradecyl-3H-purine-6-thione is a chemical compound with the molecular formula C19H32N4S. It belongs to the class of purine derivatives, which are known for their significant biological activities. This compound is characterized by a long tetradecyl chain attached to the purine ring, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tetradecyl-3H-purine-6-thione typically involves the alkylation of 6-thiopurines. One common method is the reaction of 6-thiopurines with tetradecyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
9-tetradecyl-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-tetradecyl-3H-purine-6-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-tetradecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects key signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A well-known purine derivative with antileukemia activity.
Thioguanine: Another purine analogue used in the treatment of leukemia.
Azathioprine: An immunosuppressive agent used in organ transplantation.
Uniqueness
9-tetradecyl-3H-purine-6-thione is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
82191-97-7 |
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Molecular Formula |
C19H32N4S |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
9-tetradecyl-3H-purine-6-thione |
InChI |
InChI=1S/C19H32N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-16-22-17-18(23)20-15-21-19(17)24/h15-16H,2-14H2,1H3,(H,20,21,24) |
InChI Key |
WLVKDFKFNPHITD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1NC=NC2=S |
Origin of Product |
United States |
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